

Pomalidomide-C2-NH2 Hydrochloride in PROTAC Technology: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pomalidomide-C2-NH2 hydrochloride*

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Executive Summary

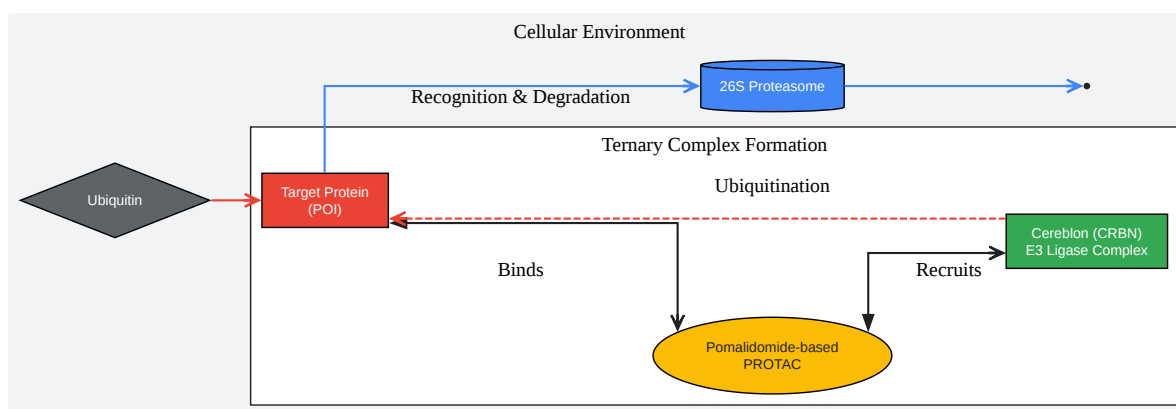
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Pomalidomide, an immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ligase complex.^{[1][2]} **Pomalidomide-C2-NH2 hydrochloride** is a key chemical tool in the construction of pomalidomide-based PROTACs. It provides the CRBN-binding moiety pre-functionalized with a short, flexible two-carbon (C2) linker terminating in a primary amine (NH2). This amine group serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest, thus completing the heterobifunctional PROTAC molecule. This guide provides a comprehensive technical overview of the role and application of **Pomalidomide-C2-NH2 hydrochloride** in PROTAC technology, including its mechanism of action, quantitative performance data of resulting PROTACs, and detailed experimental protocols.

The Role of Pomalidomide in PROTAC Technology

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][3] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]

Mechanism of Action: Pomalidomide-Mediated Protein Degradation

The signaling pathway for pomalidomide-based PROTAC action is a multi-step process that ultimately leads to the selective removal of the target protein.



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Caption: Pomalidomide-based PROTACs induce proximity between a target protein and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and to promote the degradation of the target protein. Key parameters used to quantify these activities are the binding affinity (K_d or IC_{50}), the half-maximal degradation concentration (DC_{50}), and the maximum degradation (D_{max}).

Binding Affinity of Pomalidomide to Cereblon

Pomalidomide and its analogs exhibit high-affinity binding to the CRBN-DDB1 complex, which is a prerequisite for their function in PROTACs.

Compound	Binding Affinity (K_d)	Binding Affinity (IC_{50})	Assay Method
Pomalidomide	~157 nM[5][6]	~1.2 - 3 μ M[7]	Competitive Titration, Competitive Binding Assay[6][7]
Lenalidomide	~178 - 640 nM[5]	~2 μ M[8]	Competitive Titration, Competitive Binding Assay[8]
Thalidomide	~250 nM[5][6]	Not Consistently Reported	Competitive Titration[6]

Degradation Efficiency of Pomalidomide-Based PROTACs

The DC_{50} and D_{max} values are critical metrics for evaluating the potency and efficacy of a PROTAC. The following table provides representative data for PROTACs utilizing pomalidomide as the E3 ligase ligand.

PROTAC	Target Protein	Cell Line	DC50 (nM)	Dmax (%)
Compound 16 (EGFR PROTAC)	EGFRWT	A549	32.9[1]	96[1]
Compound 15 (EGFR PROTAC)	EGFRWT	A549	43.4[1]	Not Reported
PROTAC 152 (BRD4 PROTAC)	BRD4	Namalwa, CA-46	< 1[9]	Not Reported
PROTAC 153 (BRD4 PROTAC)	BRD4	MV4;11	Not Reported	Complete Degradation
PROTAC 184 (HDAC6 PROTAC)	HDAC6	MM1S	3.8[9]	Not Reported
PROTAC 7 (HDAC1/3 PROTAC)	HDAC1 / HDAC3	HCT116	910 / 640[10]	Not Reported
PROTAC 9 (HDAC1/3 PROTAC)	HDAC1 / HDAC3	HCT116	550 / 530[10]	Not Reported

Experimental Protocols

The development and characterization of pomalidomide-based PROTACs involve a series of well-defined experimental procedures.

Synthesis of Pomalidomide-Based PROTACs from Pomalidomide-C2-NH2 Hydrochloride

The primary amine of **Pomalidomide-C2-NH2 hydrochloride** serves as a nucleophile for conjugation to a target protein ligand, typically through an amide bond formation.

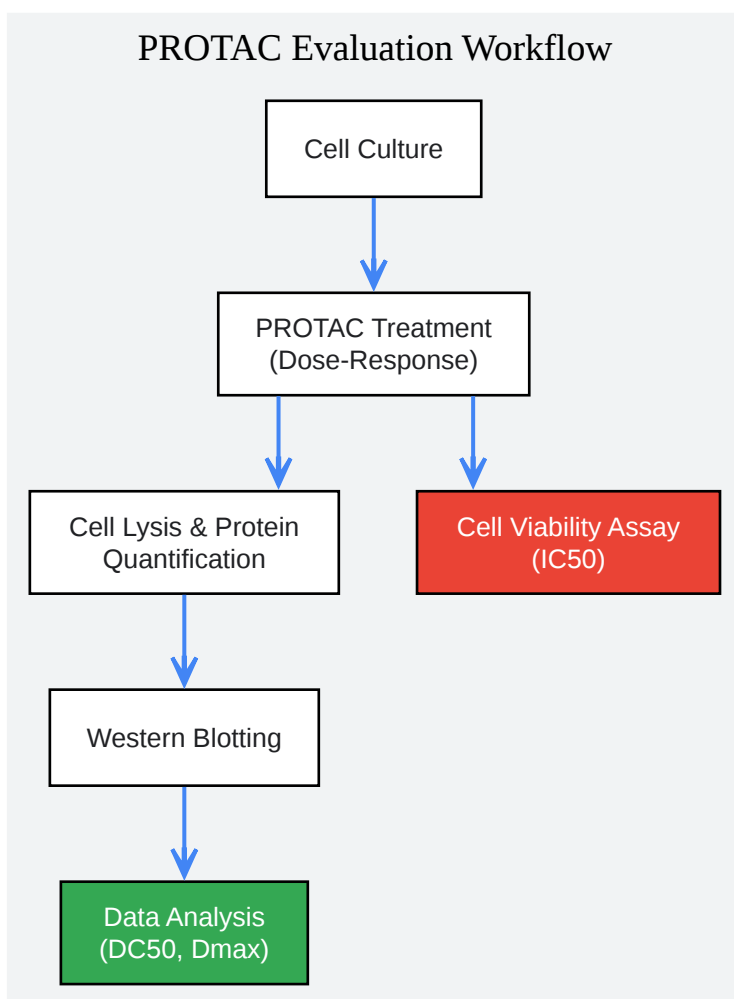
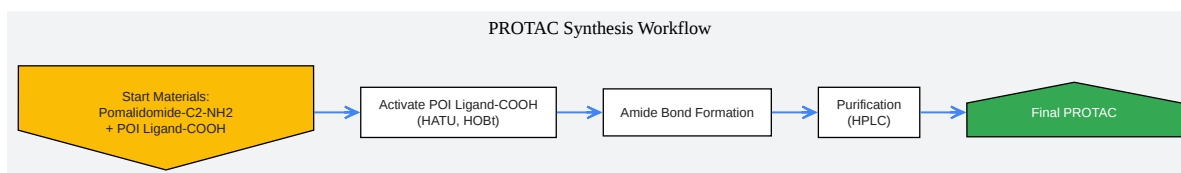
Materials:

- **Pomalidomide-C2-NH2 hydrochloride**

- Target protein ligand with a carboxylic acid functional group
- Peptide coupling reagents (e.g., HATU, HOBt)
- Tertiary amine base (e.g., DIPEA, triethylamine)
- Anhydrous aprotic solvent (e.g., DMF, DCM)

Protocol:

- Dissolve the target protein ligand with a carboxylic acid (1.0 eq) in the anhydrous solvent.
- Add the peptide coupling reagents, such as HATU (1.1 eq) and HOBt (1.1 eq), to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate vial, dissolve **Pomalidomide-C2-NH2 hydrochloride** (1.0 eq) and the tertiary amine base (2.0-3.0 eq) in the anhydrous solvent.
- Add the solution of Pomalidomide-C2-NH2 to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.



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